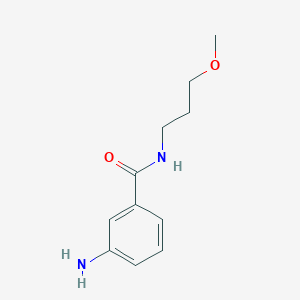

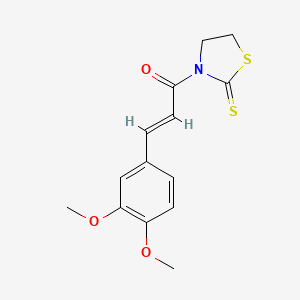

3-Amino-N-(3-methoxypropyl)benzamide

Overview

Description

The compound "3-Amino-N-(3-methoxypropyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with similar structural motifs and substituents, which can provide insights into the chemical behavior and potential applications of the compound . Benzamides are a class of compounds known for their diverse pharmacological activities, including prokinetic and antiemetic properties, as well as potential antibacterial activities .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of an amine with benzoyl chloride or similar acylating agents in an aqueous or organic medium . For example, N-(3-hydroxyphenyl) benzamide was synthesized by condensing 3-hydroxyaniline with benzoyl chloride . Similarly, the synthesis of various N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives was achieved through structural modification of metoclopramide . These methods could potentially be adapted for the synthesis of "3-Amino-N-(3-methoxypropyl)benzamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR spectroscopy, and NMR spectroscopy . For instance, the crystal structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was determined by X-ray diffraction, indicating a triclinic system . Density functional theory (DFT) calculations are also employed to predict the molecular geometry and vibrational frequencies, providing a theoretical understanding of the molecular structure .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including O-alkylation and interactions with biological receptors . The pharmacological activities of these compounds, such as their affinity for 5-HT4 receptors, are influenced by their chemical structure and the presence of specific functional groups . The reactivity of these molecules can be further understood by studying their molecular electrostatic potential (MEP) and potential energy surface (PES) scans .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points and solubility, can be characterized using thermal analysis and spectroscopic methods . Polymorphism, as observed in different crystalline forms of a benzamide derivative, can affect the physical properties and stability of the compound . Intramolecular hydrogen bonding, as identified in 3-amino-4-methoxy benzamide, can influence the compound's stability and reactivity .

Scientific Research Applications

1. Enzyme Inhibition

One key application of benzamide derivatives, including compounds like 3-Amino-N-(3-methoxypropyl)benzamide, is in enzyme inhibition. Research by Purnell and Whish (1980) discovered that certain benzamides are potent inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase (Purnell & Whish, 1980). This finding is significant in understanding the molecular mechanisms of cell regulation and damage response.

2. Neuroleptic Activity

Benzamides have also been explored for their neuroleptic properties. A study by Iwanami et al. (1981) synthesized various benzamide derivatives to evaluate their inhibitory effects on apomorphine-induced stereotyped behavior in rats. The study found a good correlation between the structure of these compounds and their activity (Iwanami et al., 1981).

3. Antibacterial Activity

In the realm of antimicrobial research, Mobinikhaledi et al. (2006) investigated N-(3-Hydroxy-2-pyridyl)benzamides for their antibacterial properties. The study identified certain benzamide derivatives with significant activity against various bacteria (Mobinikhaledi et al., 2006).

Mechanism of Action

Target of Action

It’s structurally similar compound, 3-aminobenzamide, is known to inhibit poly adp ribose polymerase (parp) , an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Mode of Action

If it acts similarly to 3-Aminobenzamide, it might inhibit PARP, leading to a rapid depletion of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair .

Biochemical Pathways

If it acts like 3-aminobenzamide, it might affect the dna repair pathway by inhibiting parp .

Result of Action

If it acts like 3-Aminobenzamide, it might lead to a rapid depletion of NAD+ in the cell, affecting DNA repair .

Safety and Hazards

Future Directions

properties

IUPAC Name |

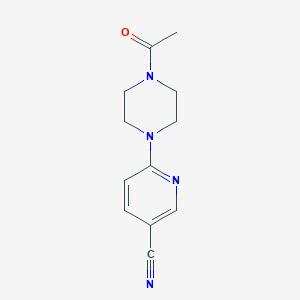

3-amino-N-(3-methoxypropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-7-3-6-13-11(14)9-4-2-5-10(12)8-9/h2,4-5,8H,3,6-7,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPORDPFHSIVLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-(3-methoxypropyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B3033267.png)

![3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B3033271.png)

![[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3033276.png)